Galanthamine N-Oxide

Vue d'ensemble

Description

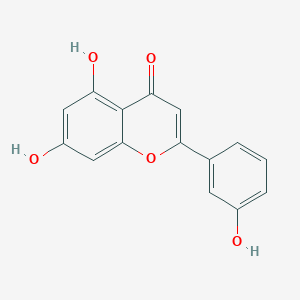

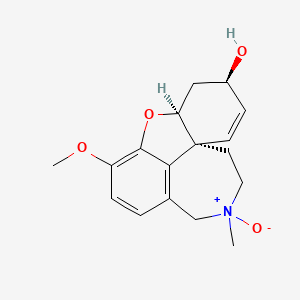

Galanthamine N-Oxide is an alkaloid obtained from the bulbs of Zephyranthes concolor . It is a prominent inhibitor of substrate accommodation in the active site of the Torpedo californica AChE (TcAChE), hAChE, and hBChE enzymes .

Synthesis Analysis

Galanthamine is a centrally acting, selective, reversible, and competitive acetylcholinesterase (AChE) inhibitor . Due to the scarce supplies from threatened botanical sources and the high cost of its isolation from daffodils, several total syntheses have been reported to produce this drug . The review summarizes the current state of the art concerning the chemistry and biology of galanthamine .Molecular Structure Analysis

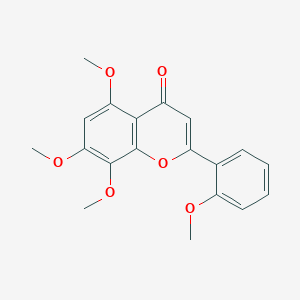

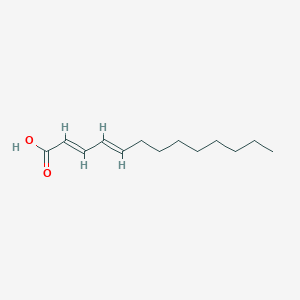

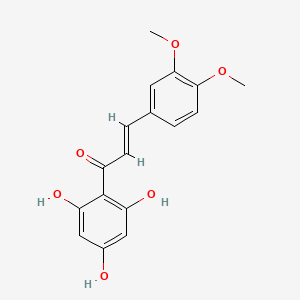

The molecular structure of Galanthamine N-Oxide is C17H21NO4 . More detailed information about its structure can be found on the PubChem database .Chemical Reactions Analysis

Galanthamine N-Oxide is an oxidized alkaloid . It inhibits electric eel acetylcholinesterase (AChE) with an EC50 of 26.2 μM . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of Galanthamine N-Oxide can be found on the PubChem database . More detailed information about its properties can be found in the referenced papers .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

Galanthamine N-Oxide is an active metabolite of the acetylcholinesterase (AChE) inhibitor and nicotinic acetylcholine receptor (nAChR) potentiator galantamine . Galanthamine, first isolated from Galanthus woronowii (Amaryllidaceae), is approved by the FDA for the palliative treatment of mild to moderate Alzheimer’s disease due to its acetylcholinesterase (AChE) inhibitory activity .

Source of Medicinal Compounds

Plant biodiversity is an important source of compounds with medicinal properties. The alkaloid galanthamine, first isolated from Galanthus woronowii (Amaryllidaceae), is still sourced on an industrial scale from the Amaryllidaceae species .

Neuroprotection

Galanthamine N-oxide has been found to decrease cell death induced by cobalt chloride in SH-SY5Y neuroblastoma cells when used at a concentration of 6.25 µM .

Inhibitor of Acetylcholinesterase

Galanthamine N-oxide is an inhibitor of AChE in vitro (EC 50 = 26.2 µM for the eel enzyme) .

Research in Drug Metabolites

Galanthamine N-oxide is an oxidized alkaloid originally found in L. sanguinea and is an active metabolite of galantamine . It is used in research related to drug metabolites .

Potential Application in Alzheimer’s Disease Treatment

The aim of a study was to determine the alkaloid profile of three different Rauhia (Amaryllidaceae) species collected in Peru, and to assess the potential application of their extracts for the treatment of Alzheimer’s disease .

Mécanisme D'action

Target of Action

Galanthamine N-Oxide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . By inhibiting AChE, Galanthamine N-Oxide increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .

Mode of Action

Galanthamine N-Oxide acts as a reversible, competitive inhibitor of AChE . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The biochemical pathways affected by Galanthamine N-Oxide are primarily related to the cholinergic system . This enhances the functionality of various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .

Pharmacokinetics

Galanthamine, from which Galanthamine N-Oxide is derived, is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals .

Result of Action

The primary result of Galanthamine N-Oxide’s action is the enhancement of cholinergic neuron function and signaling . This leads to increased acetylcholine neurotransmission, which can improve cognitive functions such as memory processing, reasoning, and thinking . It’s important to note that the therapeutic effects of galanthamine n-oxide may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Action Environment

The action, efficacy, and stability of Galanthamine N-Oxide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes (CYP2D6 and CYP3A4) could potentially affect the metabolism of Galanthamine N-Oxide . Additionally, factors such as age, sex, and body weight can affect the clearance of the drug .

Safety and Hazards

Propriétés

IUPAC Name |

(1S,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROQBKNDGTWXET-FVWDGWMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173681 | |

| Record name | Galanthamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199014-26-1, 134332-50-6 | |

| Record name | Galanthamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199014261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galanthamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4aS-(4aalpha, 6beta, 8aR*)]-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro [3a,3,2,-ef][2]benzazepin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALANTAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6AF61T5WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the relationship between Galanthamine and Galanthamine N-Oxide in terms of acetylcholinesterase inhibition?

A1: Research indicates that Galanthamine N-Oxide exhibits a weaker inhibitory effect on acetylcholinesterase compared to Galanthamine. In a study on Zephyranthes concolor [], Galanthamine N-Oxide showed an IC50 of 2.6 × 10⁻⁵ M against electric eel acetylcholinesterase, while Galanthamine demonstrated a five-fold higher potency. This suggests that the N-oxidation of Galanthamine reduces its ability to inhibit this enzyme.

Q2: Has Galanthamine N-Oxide been identified in any specific plant species?

A2: Yes, Galanthamine N-Oxide has been identified in several Amaryllidaceae species. Studies have reported its presence in Zephyranthes concolor [], Lycoris radiata [], and as a degradation product of Galanthamine hydrobromide []. This suggests that the compound might be a naturally occurring alkaloid within this plant family.

Q3: Are there any known degradation pathways for Galanthamine that involve Galanthamine N-Oxide?

A3: Yes, research has identified Galanthamine N-Oxide as a degradation product of Galanthamine hydrobromide []. This degradation was observed when the drug was subjected to oxidative stress using hydrogen peroxide. The study suggests that oxidative conditions can lead to the formation of Galanthamine N-Oxide from Galanthamine hydrobromide.

Q4: What analytical techniques are commonly employed to identify and characterize Galanthamine N-Oxide?

A4: Several analytical techniques are used to identify and characterize Galanthamine N-Oxide. Studies employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ], High-Performance Liquid Chromatography (HPLC) [], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Mass Spectrometry (MS) []. These techniques help in separating, identifying, and characterizing the structure of Galanthamine N-Oxide in plant extracts or reaction mixtures.

Q5: Are there any ongoing research efforts focusing on the development of Galanthamine N-Oxide for therapeutic applications?

A5: Based on the provided research papers, there is no mention of specific ongoing research efforts directly focused on developing Galanthamine N-Oxide for therapeutic applications. While its parent compound, Galanthamine, is known for its acetylcholinesterase inhibitory activity and use in Alzheimer's disease treatment, Galanthamine N-Oxide exhibits weaker potency in this regard []. Further research is needed to explore its potential therapeutic benefits and address limitations before it can be considered for drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)